molecular formula C21H29FO3 B1206625 9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione CAS No. 339-02-6

9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione

Cat. No. B1206625
CAS RN: 339-02-6
M. Wt: 348.5 g/mol
InChI Key: JSGVCWDJNUVILL-VTZQMFNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Derivative Synthesis and Microbial Transformations

  • Pregnene Derivatives from Plant Sources : Research identified pregnene derivatives, including 14beta-15alpha-dihydroxy-delta4pregnene-3,20 dione, from Solenostemma argel leaves, indicating potential applications in natural product chemistry and pharmacology (Hassan et al., 2001).
  • Microbial Biotransformation : A study demonstrated the transformation of related pregnene compounds using microorganisms, suggesting potential for biotechnological synthesis and modification of steroidal compounds (Liu et al., 2007).

Pharmacological Evaluations

  • Anti-inflammatory Applications : Research focused on methyl 9alpha-fluoro-11beta,17alpha,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16alpha-carboxylate, a derivative, revealing its potent anti-inflammatory properties without significant systemic adverse effects (Park et al., 2006).

Biological Activity and Metabolism Studies

  • 5α-Reductase Inhibition : Studies on new progesterone esters, related to the structure of 9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione, indicated their potential as 5α-reductase inhibitors, a key enzyme in steroid metabolism (Cabeza et al., 2001).

Steroid Metabolites in Cancer Research

  • Breast Cancer Cell Studies : Research on progesterone metabolites, related to 9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione, demonstrated their role in breast cancer cell proliferation and provided insights into potential therapeutic targets (Wiebe et al., 2000).

Steroidal Biotransformations

  • Biotransformation by Fungi : A study investigating the biotransformation of steroid compounds, including pregnenolones, by the Chaetomium sp. fungus highlighted the potential for selective hydroxylation, an important process in steroidal drug synthesis (Janeczko et al., 2009).

properties

CAS RN

339-02-6

Product Name

9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione

Molecular Formula

C21H29FO3

Molecular Weight

348.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO3/c1-12(23)15-6-7-16-17-5-4-13-10-14(24)8-9-20(13,3)21(17,22)18(25)11-19(15,16)2/h10,15-18,25H,4-9,11H2,1-3H3/t15-,16+,17+,18+,19-,20+,21+/m1/s1

InChI Key

JSGVCWDJNUVILL-VTZQMFNYSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C

SMILES

CC(=O)C1CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C

Other CAS RN

339-02-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione
Reactant of Route 2
9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione
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9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione
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9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione
Reactant of Route 5
9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione
Reactant of Route 6
9alpha-Fluoro-11beta-hydroxy-4-pregnene-3,20-dione

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